6-fluoro-1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one
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Overview
Description
6-fluoro-1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinolone derivatives. This compound is characterized by the presence of a fluoro group, a propyl chain, and a trimethoxyphenyl group attached to an oxadiazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one involves multiple steps:
Formation of the 3,4,5-trimethoxyphenyl oxadiazole: This step typically involves the reaction of 3,4,5-trimethoxybenzoic acid with hydrazine to form the corresponding hydrazide, followed by cyclization with a suitable reagent such as phosphorus oxychloride to yield the oxadiazole ring.
Synthesis of the quinolone core: The quinolone core can be synthesized through a Friedel-Crafts acylation reaction, followed by cyclization and fluorination steps.
Coupling of the oxadiazole and quinolone moieties: The final step involves coupling the oxadiazole derivative with the quinolone core under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to an amine derivative.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Quinolone N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinolone derivatives.
Scientific Research Applications
6-fluoro-1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization and other cellular targets.
Pharmacology: It is investigated for its potential anti-inflammatory, anti-bacterial, and anti-viral properties.
Biology: The compound is used in studies related to cell signaling pathways and molecular interactions.
Industry: It may have applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-fluoro-1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one involves its interaction with various molecular targets:
Tubulin Inhibition: The compound binds to the colchicine binding site on tubulin, preventing its polymerization and disrupting microtubule dynamics.
Enzyme Inhibition: It inhibits enzymes such as thioredoxin reductase and histone lysine-specific demethylase 1, affecting cellular redox balance and gene expression.
Receptor Modulation: The compound may interact with receptors such as P-glycoprotein and platelet-derived growth factor receptor β, influencing cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and inhibits tubulin polymerization.
Combretastatin: A potent microtubule targeting agent with a similar mechanism of action.
Uniqueness
6-fluoro-1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one is unique due to its combination of a fluoro group, a propyl chain, and a trimethoxyphenyl group attached to an oxadiazole ring. This unique structure imparts distinct pharmacological properties and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
6-fluoro-1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O5/c1-5-8-27-12-16(20(28)15-11-14(24)6-7-17(15)27)23-25-22(26-32-23)13-9-18(29-2)21(31-4)19(10-13)30-3/h6-7,9-12H,5,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCOCDZNTZVWDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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